Cas no 78-44-4 (Carisoprodol)
Carisoprodol Chemical and Physical Properties
Names and Identifiers
-
- Carisoprodol
- isopropylcarbamic acid ester with 2-(hydroxymethyl)-2-methylpentyl carbamate
- n-isopropyl 2-methyl-2-propyl-1,3-propanediol dicarbamate
- (1-Methylethyl)carbamic acid 2-(((aminocarbonyl)oxy)methyl)-2-methylpentyl ester
- (1-methylethyl)-carbamicaci2-(((aminocarbonyl)oxy)methyl)-2-methylpentyl
- (1-methylethyl)carbamicacid2-(((aminocarbonyl)oxy)methyl)-2-methylpentyles
- 1,3-Propanediol, 2-methyl-2-propyl-, carbamate isopropylcarbamate
- 2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate
- 1-Carbamoyloxy-2-isopropylcarbamoyloxymethyl-2-methyl-pentan
- 1-Carbamoyloxy-3-isopropylcarbamoyloxy-2-methyl-2-propyl-propan
- 4-Methyl-4-propyl-2,6-dioxa-heptandisaeure-amid-isopropylamid
- 4-methyl-4-propyl-2,6-dioxa-heptanedioic acid amide-isopropylamide
- Apesan
- Arusal
- Brianil
- Calenfa
- Carisol
- cb8019
- Flexal
- Mioril
- N-isopropyl 2-methyl-2-propyl-propane-1,3-diol di(carbamate)
- RELA
- Sanoma
- Carisoprodol 2-methyl-2-n-propyl-1,3-propanediol dicarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylpentyl Isopropylcarbamate
- Isopropylcarbamic Acid 2-[(Carbamoyloxy)methyl]-2-methylpentyl Ester
- Isomeprobamate
- Carisoprodate
- Carisoprodatum
- Isobamate
- Isoprotane
- Isoprothane
- Carisoma
- Isopropyl meprobamate
- SOMA
- Mioratrina
- Mioartrina
- Somalgit
- Atonalyt
- Flexartal
- Skutamil
- Miolisodal
- Relasom
- Nospasm
- Somanil
- Carlsoprol
- Carisoprodolum
- Stialgin
- Somadril
- Carsodal
- Domarax
- Mioriodol
- Mediquil
- Izoprotan
- Isoprotan
- Caprodat
- Diolene
- Carlsoma
- Carlsodol
- Flexidon
- Flexagilt
- Caridolin
- Meprodat
- Listaflex
- Flexagit
- Fibrosona
- Chinchen
- C
-
- MDL: MFCD00057661
- Inchi: 1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)
- InChI Key: OFZCIYFFPZCNJE-UHFFFAOYSA-N
- SMILES: O(C(N([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C(C([H])([H])[H])(C([H])([H])OC(N([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 260.17400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 9
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 90.6
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Density: 1.1035 (rough estimate)
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 170°C/2mmHg(lit.)
- Flash Point: 209.9±24.0 °C
- Refractive Index: 1.4560 (estimate)
- Water Partition Coefficient: <0.1 g/100 mL at 19.5 ºC
- PSA: 90.65000
- LogP: 3.11390
- Merck: 1842
Carisoprodol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S36
- RTECS:FB3325000
-
Hazardous Material Identification:
- Safety Term:S36
- Storage Condition:Storage temperature 2-8 ° C
- Toxicity:LD50 in mice, rats (mg/kg): 2340, 1320 orally; 980, 450 i.p. (Berger)
- Risk Phrases:R22
Carisoprodol Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Carisoprodol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3573-5G |
Carisoprodol |
78-44-4 | 98.0%(LC&N) | 5G |
¥505.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3573-25G |
Carisoprodol |
78-44-4 | 98.0%(LC&N) | 25G |
¥2110.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1096600-1G |
Carisoprodol |
78-44-4 | 1g |
¥4386.81 | 2024-12-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75040-1mg |
Carisoprodol (CRM) |
78-44-4 | 98% | 1mg |
¥332.00 | 2022-04-26 | |
| TRC | C183580-50mg |
Carisoprodol |
78-44-4 | 50mg |
$ 91.00 | 2023-09-08 | ||
| TRC | C183580-100mg |
Carisoprodol |
78-44-4 | 100mg |
$ 131.00 | 2023-09-08 | ||
| TRC | C183580-1g |
Carisoprodol |
78-44-4 | 1g |
$ 155.00 | 2023-09-08 | ||
| TRC | C183580-2g |
Carisoprodol |
78-44-4 | 2g |
$ 176.00 | 2023-04-18 | ||
| TRC | C183580-5g |
Carisoprodol |
78-44-4 | 5g |
$ 215.00 | 2023-04-18 | ||
| TRC | C183580-10g |
Carisoprodol |
78-44-4 | 10g |
$ 242.00 | 2023-04-18 |
Carisoprodol Suppliers
Carisoprodol Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Carisoprodol
Carisoprodol and CAS No. 78-44-4: A Comprehensive Overview
Carisoprodol, a compound with the chemical name 2-(4-chlorophenyl)-2-(methylamino)propanoic acid, is widely recognized for its therapeutic applications in the field of musculoskeletal medicine. The compound is identified by the CAS number CAS No. 78-44-4, which serves as a unique identifier in chemical and pharmaceutical databases. This introduction delves into the properties, mechanisms of action, and recent advancements in the research and application of Carisoprodol.
The molecular structure of Carisoprodol consists of a propanoic acid moiety linked to a chlorobenzene ring and a methylamino group. This configuration contributes to its pharmacological profile, making it an effective agent for managing musculoskeletal pain and discomfort. The compound's ability to interact with central nervous system receptors has been extensively studied, providing insights into its therapeutic benefits and potential side effects.
Recent research has focused on understanding the pharmacokinetics and pharmacodynamics of Carisoprodol. Studies have demonstrated that the compound undergoes rapid absorption after oral administration, with peak plasma concentrations typically observed within two hours post-dose. The primary metabolic pathway involves the conversion of Carisoprodol into meprobamate, another centrally acting muscle relaxant, which further contributes to its therapeutic effects.
The clinical applications of Carisoprodol have been well-documented in various medical settings. It is commonly prescribed for short-term treatment of acute musculoskeletal conditions such as lower back pain, neck pain, and spasms. The drug's mechanism of action involves depressing motor neuron activity, which results in muscle relaxation and alleviation of pain. This makes it particularly useful in conditions where muscle spasm is a significant component of the symptoms.
One of the key areas of interest in recent years has been the potential for misuse and dependence associated with Carisoprodol. While it is not classified as a controlled substance in many jurisdictions, its structural similarity to barbiturates has raised concerns about its potential for abuse. Ongoing research aims to develop strategies to mitigate these risks while maintaining its therapeutic efficacy.
Advances in analytical chemistry have enabled more precise quantification of Carisoprodol and its metabolites in biological samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have become indispensable tools for studying drug metabolism and pharmacokinetics. These methods provide valuable data for optimizing dosing regimens and monitoring patient responses to therapy.
The role of Carisoprodol in combination therapy has also been explored. Studies suggest that its synergistic effects when used alongside other analgesics can enhance overall pain management outcomes. This approach is particularly relevant in chronic pain conditions where multiple mechanisms contribute to the patient's discomfort.
Ethical considerations in prescription practices have prompted healthcare providers to adopt more stringent guidelines for Carisoprodol use. Emphasis on proper diagnosis, patient education, and monitoring for signs of dependence are critical components of responsible prescribing protocols. These measures aim to ensure that the benefits of Carisoprodol are maximized while minimizing potential risks.
The future direction of Carisoprodol research includes exploring novel formulations that could improve bioavailability and reduce side effects. Additionally, investigating its potential role in non-musculoskeletal conditions is an area of growing interest. By expanding our understanding of this compound's multifaceted properties, we can unlock new therapeutic possibilities.
In conclusion, Carisoprodol remains a valuable tool in the management of musculoskeletal pain due to its effective muscle relaxant properties and favorable pharmacokinetic profile. Continued research efforts are essential for optimizing its use, addressing concerns about misuse, and exploring new applications. As our knowledge base expands, so too will our ability to harness the therapeutic potential of this compound while ensuring patient safety and efficacy.
78-44-4 (Carisoprodol) Related Products
- 25462-17-3(N-Isopropyl-2-methyl-2-propyl-3-hydroxypropyl Carbamate)
- 24353-88-6(Carbamic acid,N-cyclopropyl-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester)
- 25384-47-8(Carbamic acid,isopropyl-, 2-(hydroxymethyl)-2,3-dimethylpentyl ester (6CI,8CI))
- 25269-04-9(Carbamic acid,N-(1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2,3-dimethylpentyl ester)
- 25384-32-1(Carbamic acid,sec-butyl-, 2-(hydroxymethyl)-2-methylpentyl ester (8CI))
- 1729-14-2(Isopropylcarbamic Acid 2-Methyl-2-propyltrimethylene Ester)
- 25385-22-2(2-Ethyl-2-isopropyl-1,3-propanediol carbamate isopropylcarbamate)
- 25384-70-7(Carbamic acid,isopropyl-, 2-(hydroxymethyl)-2-methylbutyl ester carbamate (ester) (8CI))
- 25385-16-4([2-(Carbamoyloxymethyl)-2-ethylbutyl] N-ethylcarbamate)
- 25384-75-2(2-Methyl-2-propyl-1,3-propanediol carbamate ethylcarbamate)